3-Methylcinnamic acid

Description

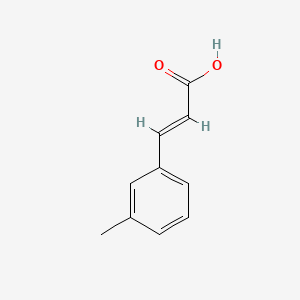

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZINNAKNHHQBOS-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001044346 | |

| Record name | (E)-3-Methylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3029-79-6, 14473-89-3 | |

| Record name | m-Methylcinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003029796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Methylcinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014473893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-3-Methylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-methylcinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methylcinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-METHYLCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/377B8288XF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Methylcinnamic Acid (CAS 3029-79-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylcinnamic acid (CAS 3029-79-6) is an aromatic carboxylic acid and a derivative of cinnamic acid. While the broader class of cinnamic acids has been investigated for various biological activities, including anti-inflammatory, antibacterial, and antiviral properties, specific in-depth research on the 3-methyl isomer is limited. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, spectroscopic data, and a proposed synthesis method. Furthermore, this guide explores the potential biological activities and mechanisms of action by drawing parallels with closely related cinnamic acid derivatives. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the potential therapeutic applications of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a white to off-white crystalline powder.[1][2] It is characterized by a methyl group at the meta-position of the phenyl ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3029-79-6 | [3] |

| Molecular Formula | C₁₀H₁₀O₂ | [3] |

| Molecular Weight | 162.19 g/mol | [4] |

| Appearance | White to almost white powder/crystal | [2] |

| Melting Point | 116 °C | [2] |

| Boiling Point (rough estimate) | 228.88 °C | [2] |

| pKa (at 25°C) | 4.44 | [2] |

| LogP (octanol/water) | 2.093 (Crippen Calculated) | [4] |

| Water Solubility (Log10WS in mol/l) | -2.29 (Crippen Calculated) | [4] |

Synonyms:

-

m-Methylcinnamic acid[3]

-

3-(3-Methylphenyl)-2-propenoic acid[2]

-

(2E)-3-(3-methylphenyl)prop-2-enoic acid[2]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data of (E)-3-Methylcinnamic Acid [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.77 | d | 1H | =CH-COOH |

| 7.39-7.32 | m | 4H | Ar-H |

| 6.44 | d | 1H | Ph-CH= |

| 2.38 | s | 3H | Ar-CH₃ |

Table 3: ¹³C NMR Spectral Data of (E)-3-Methylcinnamic Acid [5]

| Chemical Shift (δ) ppm | Assignment |

| 172.54 | C=O |

| 144.02 | =CH-COOH |

| 140.20 | Ar-C (substituted) |

| 131.61 | Ar-CH |

| 129.58 | Ar-CH |

| 128.22 | Ar-CH |

| 118.18 | Ph-CH= |

| 21.05 | Ar-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of cinnamic acid derivatives shows characteristic peaks for the carboxylic acid and alkene functional groups. For this compound, the following characteristic absorptions are expected, by analogy with cinnamic acid:[6]

-

O-H stretch (carboxylic acid): A broad band in the region of 3400-2400 cm⁻¹

-

C=O stretch (carboxylic acid): A strong absorption around 1680 cm⁻¹

-

C=C stretch (alkene): An absorption around 1630 cm⁻¹

-

C-H stretch (aromatic and vinyl): Peaks in the 3100-3000 cm⁻¹ region

-

C-H bend (aromatic): Bands in the fingerprint region below 1500 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 162. Fragmentation patterns for methyl-substituted cinnamic acids typically involve the loss of a hydroxyl group (M-17), a carboxyl group (M-45), and cleavage of the propenoic acid chain.

Synthesis of this compound

Perkin Reaction

The Perkin reaction is a classical method for the synthesis of cinnamic acids from aromatic aldehydes.[7] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding acid.

Workflow for the Synthesis of this compound via Perkin Reaction

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Adapted from the Perkin Reaction for Cinnamic Acid)[8]

Materials:

-

m-Tolualdehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Sodium hydroxide (B78521) solution

-

Hydrochloric acid

-

Suitable solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

-

Combine m-tolualdehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture under reflux for approximately 3 hours.

-

After cooling, add a dilute solution of sodium hydroxide to the reaction mixture to neutralize the excess acetic anhydride and convert the product to its sodium salt.

-

Remove any unreacted m-tolualdehyde by extraction with a suitable non-polar solvent (e.g., diethyl ether).

-

Treat the aqueous layer with activated charcoal to decolorize the solution and filter while hot.

-

Acidify the filtrate with dilute hydrochloric acid to precipitate the this compound.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system.

-

Dry the purified crystals and determine the yield and melting point.

Biological Activities and Potential Mechanisms of Action

While specific quantitative data for this compound is scarce, the biological activities of the broader class of cinnamic acids provide a framework for its potential therapeutic applications.

Anti-inflammatory Activity

Cinnamic acid and its derivatives have been reported to possess anti-inflammatory properties.[8] The proposed mechanism for some of these compounds involves the modulation of key inflammatory signaling pathways.

Table 4: Reported Anti-inflammatory Activity of Cinnamic Acid Derivatives

| Compound | Assay | Result | Reference |

| Cinnamic Acid Derivatives | Egg albumin-induced paw edema in rats | Inhibition of inflammation | [9] |

| 1-Methylhydantoin Cinnamoyl Imides | Inhibition of NO, TNF-α, and IL-1β in LPS-stimulated RAW264.7 cells | Significant inhibition | [10] |

| 3,4,5-Trihydroxycinnamic acid | Inhibition of IL-6, IL-8, and other chemokines in TNF-α/IFN-γ-stimulated HaCaT cells | Reduced secretion and mRNA expression | [11] |

Proposed Signaling Pathway: NF-κB Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[12] Many anti-inflammatory compounds exert their effects by inhibiting this pathway. It is hypothesized that this compound may also modulate NF-κB signaling.

References

- 1. connectsci.au [connectsci.au]

- 2. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound (CAS 3029-79-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. rsc.org [rsc.org]

- 6. infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C10H10O2 | CID 2063448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Methoxycinnamic acid(6099-04-3) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Spectroscopic Profile of 3-Methylcinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylcinnamic acid (molecular formula C₁₀H₁₀O₂), a compound of interest in various chemical and pharmaceutical research fields. This document outlines its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following sections present the key spectroscopic data for both the (E) and (Z) isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

| Isomer | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| (E) | CDCl₃ | 12.6 | Singlet | -COOH |

| 7.522-7.364 | Multiplet | Aromatic-H | ||

| 6.182 | Quartet | =CH- | ||

| 2.608 | Doublet (J=1.0 Hz) | -CH₃ | ||

| (Z) | CDCl₃ | 12.6 | Singlet | -COOH |

| 7.311-7.277 | Multiplet | Aromatic-H (p- and m-) | ||

| 7.195-7.146 | Multiplet | Aromatic-H (o-) | ||

| 5.859 | Quartet | =CH- | ||

| 2.151 | Doublet (J=1.2 Hz) | -CH₃ | ||

| trans | DMSO-d₆ | 12.30 (approx.) | Broad Singlet | -COOH |

| 7.62 | Doublet (J=8.4 Hz) | Aromatic-H | ||

| 7.55 | Doublet (J=16.2 Hz) | =CH-COOH | ||

| 6.96 | Doublet (J=8.4 Hz) | Aromatic-H | ||

| 6.68 | Doublet (J=15.9 Hz) | Ar-CH= |

¹³C NMR (Carbon NMR) Data

| Isomer | Solvent | Chemical Shift (δ) ppm | Assignment |

| (E) | CDCl₃ | 18.3 | β-CH₃ |

| (Z) | CDCl₃ | 27.5 | β-CH₃ |

| trans | DMSO-d₆ | 167.81 | C=O |

| 144.02 | |||

| 140.20 | |||

| 131.61 | |||

| 129.58 | |||

| 128.22 | |||

| 118.18 | |||

| 21.05 | -CH₃ |

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound is available through the NIST WebBook.[1] Key absorptions are expected for the O-H stretch of the carboxylic acid (broad, ~3300-2500 cm⁻¹), the C=O stretch (~1700 cm⁻¹), the C=C stretch (~1630 cm⁻¹), and C-H stretches.[2]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound can also be accessed via the NIST WebBook.[1][3] The molecular ion peak [M]⁺ is expected at m/z 162, corresponding to the molecular weight of the compound (C₁₀H₁₀O₂).[1]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation : Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[4][5] The solution is then transferred into a 5 mm NMR tube.

-

¹H NMR Acquisition : A standard one-dimensional proton NMR spectrum is acquired on a spectrometer operating at a frequency of 200 MHz or higher.[4] Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.[5]

-

¹³C NMR Acquisition : A proton-decoupled ¹³C NMR spectrum is acquired. A wider spectral width (e.g., 220 ppm) is used.[5] A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required to obtain adequate signal intensity.[5]

-

Data Processing : The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).[4]

ATR-FTIR Spectroscopy Protocol

-

Sample Preparation : A small amount of solid this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum : A background spectrum of the clean, empty ATR crystal is recorded first. This allows for the subtraction of atmospheric and instrument-related absorptions from the sample spectrum.

-

Sample Spectrum Acquisition : The sample is brought into firm contact with the ATR crystal. The infrared spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI) Protocol

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). For EI, the sample must be in the gas phase.

-

Ionization : In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis : The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. This compound [webbook.nist.gov]

- 4. connectsci.au [connectsci.au]

- 5. benchchem.com [benchchem.com]

Navigating the Solubility Landscape of 3-Methylcinnamic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 3-methylcinnamic acid, a topic of significant interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this compound, this document presents a comparative analysis of its solubility profile alongside its parent compound, cinnamic acid, and its structural isomers, 2-methylcinnamic acid and 4-methylcinnamic acid. Furthermore, a detailed experimental protocol for determining the solubility of these compounds is provided, empowering researchers to generate precise and reliable data.

Comparative Solubility of Cinnamic Acid and its Methylated Derivatives

While specific quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature, a calculated water solubility (Log10WS) of -2.29 has been reported.[1] This indicates that it is sparingly soluble in water. General solubility trends for cinnamic acid and its derivatives suggest low solubility in aqueous solutions and enhanced solubility in organic solvents.[2][3][4][5]

The following table summarizes the available quantitative and qualitative solubility data for cinnamic acid and its methyl-substituted isomers to provide a comparative framework for estimating the solubility of this compound.

| Compound | Solvent | Temperature (°C) | Solubility |

| This compound | Water | Not Specified | Calculated Log10WS = -2.29[1] |

| Various Organic Solvents | Not Specified | Data Not Available | |

| Cinnamic Acid | Water | 25 | 0.5 g/L[1] |

| Ethanol | Not Specified | Soluble[6] | |

| Methanol | Not Specified | Soluble[6] | |

| Acetone | Not Specified | Soluble[6] | |

| Diethyl Ether | Not Specified | Soluble[6] | |

| Chloroform | Not Specified | Soluble[6] | |

| 2-Methylcinnamic Acid | Water | Not Specified | Sparingly soluble[3] |

| 4-Methylcinnamic Acid | Dimethyl Sulfoxide (DMSO) | Not Specified | 55 mg/mL[7] |

Note: The terms "soluble" and "sparingly soluble" are qualitative and do not provide specific quantitative values. The provided data is for comparative purposes.

Experimental Protocol: Determination of Solubility via Isothermal Shake-Flask Method

The following protocol outlines a robust and widely accepted method for determining the equilibrium solubility of a compound in various solvents. This method is based on the isothermal shake-flask technique, followed by quantitative analysis using UV-Vis spectrophotometry.[8][9][10]

1. Materials and Equipment:

-

Compound of interest (e.g., this compound)

-

Selected solvents of analytical grade

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaking incubator or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials at a constant speed for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the incubator for at least 24 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample from the clear supernatant of each vial using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantitative Analysis by UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of the compound in each solvent with known concentrations.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for the compound. For cinnamic acid derivatives, the λmax is typically in the range of 270-320 nm.[6]

-

Generate a calibration curve by plotting absorbance versus concentration.

-

Dilute the filtered saturated solutions with the respective solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted samples.

-

Use the calibration curve to determine the concentration of the compound in the diluted samples and subsequently calculate the solubility in the original saturated solution.

-

3. Data Presentation:

The results should be presented in a clear and organized manner, typically in a table summarizing the solubility of the compound in each solvent at the specified temperature. Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many chemical and pharmaceutical processes. The following diagram, generated using the DOT language, illustrates a logical workflow for solvent selection based on solubility requirements.

This guide provides a foundational understanding of the solubility of this compound and offers the necessary tools for researchers to conduct their own detailed investigations. The comparative data and the experimental protocol are intended to facilitate further research and development in areas where this compound shows promise.

References

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Rapid Determination of Cinnamyl Alcohol, Cinnamaldehyde and Cinnamic Acid in Bioconversion Products by Multiorder Derivative Ultraviolet Spectrometry [spkx.net.cn]

- 7. 4-Methylcinnamic acid | Antifungal | TargetMol [targetmol.com]

- 8. path.web.ua.pt [path.web.ua.pt]

- 9. Cinnamic Acid | C9H8O2 | CID 444539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Biological Activities of 3-Methylcinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcinnamic acid, a derivative of the widely studied cinnamic acid, is an organic compound with potential biological activities that are of growing interest to the scientific community. While research on this specific isomer is not as extensive as on other cinnamic acid derivatives, this technical guide aims to provide a comprehensive overview of its known and potential biological functions. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways that may be modulated by this compound, drawing from research on closely related compounds where specific data is unavailable.

Antimicrobial Activity

Cinnamic acid and its derivatives are known to possess antimicrobial properties against a broad spectrum of microorganisms. However, specific quantitative data for this compound is limited. The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Data Presentation: Antimicrobial Activity

Due to the lack of specific MIC values for this compound in the available literature, the following table presents data for the parent compound, cinnamic acid, to provide a contextual reference.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Cinnamic Acid | Staphylococcus aureus | >5000 | [1] |

| Cinnamic Acid | Escherichia coli | >5000 | [1] |

| Cinnamic Acid | Mycobacterium tuberculosis H37Rv | 250-675 | [1] |

| Cinnamic Acid | Candida albicans | 128 | [2] |

Experimental Protocols: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Workflow for MIC Determination

References

3-Methylcinnamic Acid: A Promising Scaffold for Therapeutic Innovation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcinnamic acid, a derivative of the widely studied cinnamic acid, is emerging as a molecule of significant interest in the field of therapeutic research and drug development. While the broader class of cinnamic acids has long been recognized for a diverse range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, specific investigations into the 3-methyl substituted variant are beginning to unveil its unique potential. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic applications, focusing on its role in cancer therapy and as a novel excipient in drug delivery. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated molecular pathways and workflows to support further research and development efforts.

Therapeutic Applications

Current research highlights two primary areas of therapeutic potential for this compound and its derivatives: oncology and drug delivery enhancement.

Anticancer Activity

Derivatives of cinnamic acid, including those with methyl substitutions, have demonstrated cytotoxic effects against various cancer cell lines. Notably, a study investigating a series of novel cinnamic acid amides revealed that methyl-substituted derivatives exhibit potent anticancer activity against the human lung carcinoma cell line, A-549.[1]

| Compound ID | Derivative Type | Cell Line | IC50 (µM)[1] |

| 1 | N-methylcinnamide | A-549 | 11.38 |

| 5 | N-methyl-3-hydroxy-4-methoxycinnamide | A-549 | 10.36 |

| 9 | N-methyl-3,4-dihydroxycinnamide | A-549 | 11.06 |

These findings underscore the potential of the cinnamic acid scaffold, with methyl substitutions on the amide nitrogen, as a promising starting point for the development of novel anticancer agents. The exact mechanism by which these derivatives exert their cytotoxic effects is an area of active investigation, with molecular docking studies suggesting potential inhibition of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in cancer progression and metastasis.[1]

Drug Delivery Enhancement

A significant breakthrough in the application of this compound lies in its use as a co-former in the development of pharmaceutical co-crystals. A study demonstrated that a co-crystal of this compound with the poorly soluble drug berberine (B55584) dramatically enhances its physicochemical properties and bioavailability.[2][3] This application positions this compound as a valuable tool in overcoming the challenges associated with the formulation of drugs with low aqueous solubility.

| Property | Berberine HCl | Berberine-3-MCA Co-crystal | Fold Increase[2][3] |

| Solubility in Water | - | - | 13.9 |

| Solubility in Ethanol | - | - | 4.7 |

| Solubility in Isopropanol | - | - | 15.8 |

| Apparent Absorption Rate Constant (Ka) | - | - | 5.6 |

| Apparent Permeability Coefficient (Papp) | - | - | 7.7 |

The formation of the co-crystal leads to a significant improvement in the dissolution rate and intestinal permeability of berberine, highlighting the potential of this compound in enhancing the therapeutic efficacy of other active pharmaceutical ingredients.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide outlines of key experimental protocols cited in the research of this compound and its derivatives.

Synthesis of N-Substituted Cinnamic Acid Amides[1]

This protocol describes a general method for the synthesis of cinnamic acid amides, which have shown potential anticancer activity.

-

Acid Chloride Formation: A mixture of the desired substituted cinnamic acid (e.g., this compound), malonic acid, pyridine, and piperidine (B6355638) is heated on a water bath (80-90°C) for 3 hours. The resulting mixture is then poured into a 2N HCl solution to precipitate the cinnamic acid derivative. The precipitate is filtered and dried. The dried acid is then refluxed with thionyl chloride (SOCl₂) for 4 hours to yield the corresponding acid chloride.

-

Amide Formation: The synthesized acid chloride is subsequently refluxed with the appropriate amine (e.g., methylamine) for 3 hours to produce the final N-substituted cinnamic acid amide.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)[1]

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Human lung carcinoma A-549 cells are seeded into 96-well plates and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized cinnamic acid derivatives and incubated for an additional 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Synthesis of Berberine-3-Methylcinnamic Acid Co-crystal[2][3]

This protocol describes the solvent evaporation method for the synthesis of the co-crystal.

-

Dissolution: Berberine hydrochloride and this compound are dissolved in an appropriate solvent mixture (e.g., methanol (B129727) and water).

-

Evaporation: The solution is allowed to evaporate slowly at room temperature.

-

Crystal Formation: As the solvent evaporates, the co-crystals are formed.

-

Characterization: The resulting crystals are characterized using techniques such as Powder X-ray Diffraction (PXRD), Single Crystal X-ray Diffraction (SXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to confirm the formation of the co-crystal structure.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are still under investigation, related cinnamic acid derivatives have been shown to influence key cellular pathways implicated in cancer and inflammation. For instance, some cinnamic acid derivatives are known to inhibit the NF-κB and MAPK signaling pathways, which are crucial regulators of inflammatory responses and cell proliferation.[4] Molecular docking studies of the methyl-substituted cinnamic acid amides with anticancer activity suggest a potential interaction with matrix metalloproteinase-9 (MMP-9), a key enzyme in tumor invasion and metastasis.[1]

Further research is necessary to elucidate the specific molecular targets and signaling cascades directly affected by this compound to fully understand its therapeutic potential.

Visualizations

Logical Relationship: Drug Development from Cinnamic Acid Derivatives```dot

Caption: Workflow for in vitro anticancer screening of synthesized compounds.

Signaling Pathway: Potential Inhibition of MMP-9

Caption: Proposed mechanism of anticancer action via MMP-9 inhibition.

Conclusion and Future Directions

This compound and its derivatives represent a compelling area for future therapeutic development. The demonstrated anticancer activity of its amide derivatives and its remarkable ability to enhance the bioavailability of other drugs through co-crystal formation highlight its versatility.

Future research should focus on:

-

Elucidating Mechanisms of Action: Detailed studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound and its derivatives in cancer cells.

-

Expanding Therapeutic Applications: Investigating the potential anti-inflammatory, antimicrobial, and neuroprotective properties of this compound itself is a logical next step.

-

In Vivo Efficacy and Safety: Preclinical animal studies are required to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of promising this compound-based compounds.

-

Broadening Co-crystal Applications: Exploring the use of this compound as a co-former with other poorly soluble drugs could lead to a new platform for improving drug delivery.

The continued exploration of this promising scaffold holds the potential to yield novel and effective therapeutic agents for a range of diseases.

References

- 1. Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Methylcinnamic Acid as a Precursor in Organic Synthesis

Introduction

This compound, also known as (E)-3-(3-methylphenyl)prop-2-enoic acid, is an aromatic carboxylic acid belonging to the phenylpropanoid class.[1] Its structure, featuring a carboxylic acid group, a propenoic acid backbone, and a substituted phenyl ring, makes it a versatile precursor for a wide range of organic transformations.[2][3] This reactivity, coupled with the biological significance of cinnamic acid derivatives, positions this compound as a valuable building block in medicinal chemistry and materials science.[2][4] Cinnamic acid derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[4][5]

The strategic placement of the methyl group at the meta-position of the phenyl ring influences the electronic properties and steric environment of the molecule, offering unique reactivity and opportunities for targeted synthesis. This guide provides a comprehensive overview of the key synthetic applications of this compound, detailed experimental protocols, and quantitative data to support researchers in its practical application.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₂ | [6] |

| Molecular Weight | 162.19 g/mol | [6] |

| CAS Number | 3029-79-6 | [6] |

| Appearance | White crystalline solid | [7] |

| λmax (Methanol) | 272 nm | [8] |

| IR (KBr, cm⁻¹) | ~3000 (O-H), 1690 (C=O), 1630 (C=C) | [8] |

| ¹H NMR (CDCl₃, δ) | ~7.7 (d, β-CH), ~6.4 (d, α-CH), 7.2-7.4 (m, Ar-H), ~2.4 (s, -CH₃) | [8] |

| ¹³C NMR (CDCl₃, δ) | ~172 (C=O), ~142 (β-C), ~138 (Ar-C, Substituted), 128-130 (Ar-CH), ~119 (α-C) | [8] |

Core Synthetic Transformations and Applications

This compound serves as a precursor in numerous organic reactions, primarily involving the functionalization of its carboxylic acid group or the modification of its alkene double bond.

Esterification: Synthesis of 3-Methylcinnamate Esters

Esterification is a fundamental transformation of this compound, leading to derivatives with applications as UV filters, fragrances, and key intermediates in pharmaceutical synthesis.[9][10][11]

-

Fischer-Speier Esterification: This classical method involves reacting the carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H₂SO₄, pTSA).[10][12] The reaction is driven to completion by using the alcohol as the solvent or by removing water.[13]

-

Steglich Esterification: For substrates sensitive to harsh acidic conditions, the Steglich method provides a milder alternative.[10] It utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to activate the carboxylic acid for reaction with an alcohol.[10]

Table 2: Comparative Data for Esterification of Cinnamic Acid Derivatives

| Method | Alcohol | Catalyst/Reagents | Solvent | Conditions | Yield (%) | Reference |

| Fischer | Methanol (B129727) | H₂SO₄ (conc.) | Methanol | Reflux, 1 h | 94 | [10] |

| Fischer | Ethanol | H₂SO₄ (conc.) | Ethanol | Reflux, 45-60 min | N/A | [10] |

| Steglich | Cinnamyl Alcohol | DCC, DMAP | Dichloromethane | Room Temp, 4-12 h | 98 | [10] |

| Microwave | Methanol | Macroporous Resin | Methanol | 80°C, 16 min | 84 | [10] |

Reduction and Hydrogenation

The reduction of the α,β-unsaturated system in this compound is a key step in producing 3-phenylpropanoic acid derivatives, which are also valuable synthetic intermediates.[7]

-

Catalytic Hydrogenation: The most common method involves the use of heterogeneous catalysts like Palladium on carbon (Pd/C) or Rhodium complexes with a hydrogen source.[14][15] This method is highly efficient for reducing the carbon-carbon double bond selectively, leaving the carboxylic acid and aromatic ring intact.[14][15]

-

Catalytic Transfer Hydrogenation (CTH): This technique offers a practical alternative to using high-pressure hydrogen gas.[14] It employs a hydrogen donor molecule, such as formic acid or cyclohexene, in the presence of a metal catalyst (e.g., Pd/C) to achieve the reduction.[14] The reaction with formic acid and triethylamine (B128534) is particularly effective.[14]

Table 3: Catalytic Hydrogenation of Cinnamic Acid Derivatives

| Catalyst | Hydrogen Source | Product | Selectivity | Reference |

| 5% Pd/C | H₂ (gas) | 3-Phenylpropanoic acid | High for C=C reduction | [15] |

| Chloro(1,5-cyclooctadiene) rhodium(I) dimer | Formic Acid / Triethylamine | 3-Phenylpropanoic acid | High for C=C reduction | [14] |

| Ru-Sn/Al₂O₃ | H₂ (gas) | Cinnamyl Alcohol | Low (15%) for -COOH reduction | [15] |

| 5% Ru/C | H₂ (gas) | Cyclohexylpropanoic acid | Low (reduces C=C, ring, and -COOH) | [15] |

Amidation Reactions

The conversion of this compound to its corresponding amides opens pathways to novel bioactive molecules.[5][16] Amidation is typically achieved by activating the carboxylic acid group.

-

Carbodiimide Coupling: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator such as DMAP facilitate amide bond formation under mild conditions.[16][17]

-

Acid Chloride Formation: Conversion to the acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine, is a robust and widely used method.

Synthesis of this compound via Heck Reaction

While this guide focuses on this compound as a precursor, its primary synthesis is often achieved via the Mizoroki-Heck reaction.[11] This palladium-catalyzed cross-coupling reaction is a powerful tool for C-C bond formation.[18][19] The reaction typically couples an aryl halide (e.g., 3-bromotoluene) with an alkene (e.g., acrylic acid) in the presence of a palladium catalyst and a base.[11][20]

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Detailed Experimental Protocols

The following protocols are generalized procedures based on established methodologies. Researchers should adapt them as necessary and perform small-scale trials to optimize conditions for specific substrates.

Protocol 1: Fischer-Speier Esterification of this compound

This protocol describes the synthesis of methyl 3-methylcinnamate.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), and a large excess of anhydrous methanol (e.g., 20 eq), which also serves as the solvent.[10]

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.1 - 0.2 eq).[21]

-

Heating: Heat the mixture to reflux (approx. 65°C) and maintain for 1-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[10][13]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[10]

-

Extraction: Dilute the residue with diethyl ether or ethyl acetate (B1210297) and transfer to a separatory funnel. Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), and finally with brine.[10]

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester.[10]

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Caption: General workflow for Fischer-Speier esterification.

Protocol 2: Catalytic Transfer Hydrogenation of this compound

This protocol describes the reduction of the alkene bond to form 3-(3-methylphenyl)propanoic acid.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.[14]

-

Catalyst and Reagents: Add Palladium on carbon (5-10% Pd/C, approx. 1-5 mol%) to the solution. Then, add triethylamine (approx. 3.0 eq) followed by the slow, dropwise addition of formic acid (approx. 4-5 eq) as the hydrogen donor.[14]

-

Heating: Heat the reaction mixture to a gentle reflux (e.g., 60-80°C) for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite or a similar filter aid to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with dilute HCl to remove residual triethylamine, followed by a water wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product. Recrystallization or column chromatography can be used for further purification if needed.

Logical Relationships in Synthesis

The derivatization of this compound follows logical synthetic pathways where the product of one reaction becomes the precursor for the next, enabling the construction of more complex molecules.

Caption: Synthetic routes from this compound.

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its readily functionalizable carboxylic acid group and reactive alkene bond provide access to a diverse array of chemical structures. The methodologies outlined in this guide—including esterification, hydrogenation, and amidation—represent core strategies for leveraging this precursor in the synthesis of fine chemicals, materials, and pharmacologically active agents. The detailed protocols and tabulated data offer a practical resource for researchers aiming to incorporate this compound into their synthetic programs, facilitating the development of novel molecules for a range of scientific applications.

References

- 1. This compound | C10H10O2 | CID 2063448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. theaic.org [theaic.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound [webbook.nist.gov]

- 7. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. jocpr.com [jocpr.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. asianpubs.org [asianpubs.org]

- 16. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]

- 17. mdpi.com [mdpi.com]

- 18. Heck Reaction [organic-chemistry.org]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. jocpr.com [jocpr.com]

- 21. uakron.edu [uakron.edu]

An In-depth Technical Guide to the Crystal Structure of 3-Methylcinnamic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylcinnamic acid, a derivative of cinnamic acid, is a small organic molecule with potential applications in various fields of chemical and pharmaceutical research. Understanding its three-dimensional structure at the atomic level is fundamental for elucidating structure-property relationships, which can inform drug design, materials science, and synthetic chemistry. The definitive method for determining the solid-state structure of such a compound is single-crystal X-ray diffraction.

This technical guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of this compound. While specific crystallographic data for this compound is not publicly available at the time of this writing, this document outlines the generalized experimental protocols and data presentation standards for the crystal structure analysis of a small organic molecule of this nature.

Data Presentation

The determination of a crystal structure through single-crystal X-ray diffraction yields a wealth of quantitative data. This information is typically summarized in a crystallographic data table. The following table provides an illustrative example of the key parameters that would be determined for this compound.

Table 1: Representative Crystallographic Data for a Small Organic Molecule

| Parameter | Value (Illustrative Example) | Description |

| Crystal Data | ||

| Chemical Formula | C₁₀H₁₀O₂ | The elemental composition of the molecule. |

| Formula Weight | 162.19 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | The specific symmetry group of the crystal. |

| a (Å) | 10.5 | The length of the 'a' axis of the unit cell. |

| b (Å) | 5.5 | The length of the 'b' axis of the unit cell. |

| c (Å) | 15.0 | The length of the 'c' axis of the unit cell. |

| α (°) | 90 | The angle between the 'b' and 'c' axes. |

| β (°) | 105 | The angle between the 'a' and 'c' axes. |

| γ (°) | 90 | The angle between the 'a' and 'b' axes. |

| Volume (ų) | 837.4 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Data Collection | ||

| Radiation (Å) | MoKα (λ = 0.71073) | The wavelength of the X-rays used for the diffraction experiment. |

| Temperature (K) | 100(2) | The temperature at which the data was collected. |

| Refinement | ||

| R₁ [I > 2σ(I)] | 0.045 | A measure of the agreement between the calculated and observed structure factors. |

| wR₂ (all data) | 0.120 | A weighted residual factor based on all reflection data. |

Experimental Protocols

The determination of the crystal structure of this compound involves a series of sequential experimental procedures, from the synthesis of the compound to the final refinement of its atomic positions.

A common route for the synthesis of cinnamic acid derivatives is the Perkin reaction. For this compound, this would involve the condensation of 3-methylbenzaldehyde (B113406) with acetic anhydride (B1165640) in the presence of a weak base like triethylamine (B128534) or sodium acetate.

-

Materials: 3-methylbenzaldehyde, acetic anhydride, triethylamine, hydrochloric acid, ethanol.

-

Procedure:

-

A mixture of 3-methylbenzaldehyde, acetic anhydride, and triethylamine is refluxed for several hours.

-

After cooling, the reaction mixture is poured into water.

-

The resulting precipitate is hydrolyzed by boiling with a sodium hydroxide (B78521) solution.

-

The solution is filtered, and the filtrate is acidified with hydrochloric acid to precipitate the crude this compound.

-

The crude product is collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol, to yield a pure crystalline solid.[1]

-

The growth of high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. Several techniques can be employed for the crystallization of small organic molecules.

-

Slow Evaporation:

-

Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate) to create a saturated or near-saturated solution.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it with a perforated lid or parafilm with pinholes to allow for the slow evaporation of the solvent.

-

Allow the vial to stand undisturbed at a constant temperature until crystals form.[2]

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a solvent in which it is readily soluble.

-

Place this solution in a small, open container.

-

Place the small container inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the anti-solvent).

-

The anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[2]

-

This is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[3]

-

Crystal Mounting and Data Collection:

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head.[4]

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[3]

-

A series of diffraction images are collected as the crystal is rotated.[5]

-

-

Structure Solution and Refinement:

-

The collected diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement.[6]

-

The structural model is then refined by a least-squares process, which adjusts the atomic positions and thermal parameters to minimize the difference between the observed and calculated diffraction data.[7]

-

All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

-

Mandatory Visualization

The following diagram illustrates the general workflow for the determination of the crystal structure of a small organic molecule like this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. fiveable.me [fiveable.me]

- 6. fiveable.me [fiveable.me]

- 7. Introduction [pd.chem.ucl.ac.uk]

Photochemical Properties of 3-Methylcinnamic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylcinnamic acid, a derivative of cinnamic acid, possesses interesting photochemical properties primarily centered around cis-trans photoisomerization and [2+2] photodimerization. These light-induced transformations offer potential applications in various fields, including materials science and drug delivery. This technical guide provides a comprehensive overview of the photochemical behavior of this compound, detailing its spectroscopic properties, key photochemical reactions, and the experimental protocols required for their investigation. Due to the limited availability of specific quantitative data for this compound, information from closely related cinnamic acid derivatives is included to provide a comparative context.

Introduction

Cinnamic acid and its derivatives are a well-studied class of organic compounds known for their diverse biological activities and intriguing photochemical reactivity.[1] The presence of an α,β-unsaturated carboxylic acid moiety conjugated to a phenyl ring forms the basis of their photoresponsiveness. The substitution on the phenyl ring, as in the case of this compound, can influence the electronic and steric factors, thereby modulating the photochemical behavior.[2] The primary photochemical processes observed in cinnamic acids are reversible trans-cis isomerization and, particularly in the solid state, [2+2] cycloaddition to form cyclobutane (B1203170) dimers (truxillic and truxinic acids).[3] Understanding these properties is crucial for harnessing these molecules in applications such as photolithography, the development of photoresponsive materials, and the design of photocleavable linkers in drug delivery systems.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₀O₂ | [5][6] |

| Molecular Weight | 162.19 g/mol | [7] |

| CAS Number | 3029-79-6 | [5][6] |

| Melting Point | 116 °C | [8] |

| pKa | 4.44 (at 25°C) | [8] |

| logP | 2.5 | [9] |

| IUPAC Name | (2E)-3-(3-methylphenyl)prop-2-enoic acid | [9] |

Spectroscopic Properties

The photochemical behavior of a molecule is intrinsically linked to its interaction with light. The following sections detail the expected spectroscopic properties of this compound, drawing comparisons with cinnamic acid where specific data is unavailable.

UV-Vis Absorption

| Compound | Isomer | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Reference |

| Cinnamic Acid | trans | ~270 | Not Specified | Not Specified | [10] |

| Cinnamic Acid | cis | ~262 | Not Specified | Not Specified | [10] |

| This compound | trans | Not Specified | Not Specified | Not Specified | |

| This compound | cis | Not Specified | Not Specified | Not Specified |

Fluorescence Emission

Cinnamic acid and its derivatives are generally weakly fluorescent, as the absorbed energy is efficiently channeled into non-radiative decay pathways, including photoisomerization. The fluorescence emission of cinnamic acid derivatives has been noted, and the emission properties can be influenced by the molecular environment and substitution on the phenyl ring.[11][12] Specific fluorescence data, such as emission maxima and quantum yields for this compound, are not prominently reported in the literature.

| Compound | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (Φf) | Solvent | Reference |

| Cinnamic Acid Derivatives | Not Specified | Not Specified | Not Specified | Not Specified | [11][12] |

| This compound | Not Specified | Not Specified | Not Specified | Not Specified |

Photochemical Reactions

Upon absorption of UV radiation, this compound is expected to undergo two primary photochemical reactions: trans-cis photoisomerization and [2+2] photodimerization.

Trans-Cis Photoisomerization

In solution, the predominant photochemical process for cinnamic acids upon UV irradiation is the reversible isomerization between the more stable trans isomer and the cis isomer. This process typically reaches a photostationary state, a dynamic equilibrium where the rates of the forward and reverse isomerization reactions are equal. The ratio of isomers at the photostationary state is dependent on the excitation wavelength and the solvent.[13]

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 3. researchgate.net [researchgate.net]

- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 5. This compound [webbook.nist.gov]

- 6. This compound | C10H10O2 | CID 2063448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. alpha-Methylcinnamic acid(1199-77-5) 1H NMR [m.chemicalbook.com]

- 9. This compound | C10H10O2 | CID 2063448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Peptides N-connected to hydroxycoumarin and cinnamic acid derivatives: synthesis and fluorescence spectroscopic, antioxidant and antimicrobial properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. The Effect of Photoisomerization on the Antioxidant Properties of Sinapic Acid and Methyl Sinapate in Different Solvents: A DFT/TD-DFT Study [mdpi.com]

The Elusive Presence of 3-Methylcinnamic Acid and Its Isomers in Nature: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a well-established class of naturally occurring phenolic compounds synthesized by plants through the phenylpropanoid pathway. These compounds play crucial roles in plant defense, development, and signaling, and have garnered significant interest in the pharmaceutical industry due to their diverse biological activities. While extensive research has focused on hydroxylated and methoxylated cinnamic acid derivatives, the natural occurrence, biosynthesis, and biological functions of their methylated counterparts, specifically 3-methylcinnamic acid and its isomers (2-methylcinnamic acid and 4-methylcinnamic acid), remain largely uncharted territory. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge regarding the natural presence of these intriguing molecules, delves into potential biosynthetic routes, and explores their known interactions with cellular signaling pathways.

Natural Occurrence: A Trail of Esters and Fungal Interactions

Direct evidence for the widespread natural occurrence of this compound and its isomers as free acids in plants is currently scarce in scientific literature. However, compelling indirect evidence points towards their existence, primarily in the form of their methyl esters, within the essential oils of certain plant species.

Key Findings:

-

Prominence in Alpinia Species: The most significant lead comes from the essential oils of plants belonging to the Alpinia genus (Zingiberaceae family). Notably, methyl cinnamate (B1238496) has been identified as a major constituent of the essential oil extracted from the rhizomes of Alpinia malaccensis.[1][2][3] While this is the ester of the parent cinnamic acid, the presence of various other substituted cinnamates in nature suggests that methyl esters of methylcinnamic acids could also be present in these or related species.

-

Potential in Other Aromatic Plants: The use of 2-methylcinnamic acid as a flavoring and fragrance agent suggests it may occur naturally in other aromatic plants, though specific sources are not well-documented in scientific literature.[4]

-

Fungal Interactions: 4-Methylcinnamic acid has been investigated for its antifungal properties, particularly its ability to act as a chemosensitizer, suggesting it may play a role in plant-fungal interactions or be a product of fungal metabolism.[5][6]

Quantitative Data

To date, there is a significant lack of quantitative data on the natural concentrations of this compound and its isomers in any biological source. The available research has primarily focused on the qualitative identification of related compounds.

Table 1: Reported Natural Sources of Related Cinnamic Acid Derivatives

| Compound | Reported Source | Form of Occurrence | Reference(s) |

| Methyl cinnamate | Alpinia malaccensis (Rhizomes) | Essential Oil (Major Component) | [1][2][3] |

| 4-Methoxycinnamic acid | Baccharis grisebachii | Not specified | [6] |

Experimental Protocols: Unearthing the Methylated Cinnamates

Given the likely occurrence of methylcinnamic acids as their methyl esters in essential oils, a general workflow for their extraction, isolation, and identification can be proposed. This workflow is adapted from established protocols for the analysis of essential oils and cinnamic acid derivatives.

Extraction of Essential Oil

A common method for extracting essential oils from plant material, such as the rhizomes of Alpinia species, is hydrodistillation or steam distillation .

Methodology:

-

Sample Preparation: Fresh or dried plant material (e.g., rhizomes) is ground to a coarse powder to increase the surface area for extraction.

-

Distillation: The powdered material is subjected to hydrodistillation using a Clevenger-type apparatus for a defined period (e.g., 3-6 hours).

-

Oil Collection: The volatile essential oil is collected, dried over anhydrous sodium sulfate, and stored in a sealed vial at low temperature (e.g., 4°C) in the dark.[7]

Isolation and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for identifying the volatile components of essential oils.

Methodology:

-

Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane (B92381) or ethanol).

-

GC-MS Analysis: The diluted sample is injected into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

-

Component Identification: The identification of compounds is achieved by comparing their mass spectra and retention indices with those of authentic standards and entries in mass spectral libraries (e.g., NIST, Wiley).[8][9]

Hydrolysis of Methyl Esters to Free Acids

To confirm the presence of methylcinnamic acids from their corresponding esters, a hydrolysis step is necessary.

Methodology:

-

Reaction Setup: The isolated methyl ester fraction (or the whole essential oil) is dissolved in an alcoholic solvent (e.g., methanol (B129727) or ethanol).

-

Base Hydrolysis: An aqueous solution of a strong base (e.g., sodium hydroxide) is added, and the mixture is refluxed for a specific duration (e.g., 1-2 hours).[10]

-

Acidification and Extraction: After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to protonate the carboxylate salts, forming the free cinnamic acids.

-

Purification: The free acids are then extracted with an organic solvent (e.g., ethyl acetate), and the solvent is evaporated to yield the crude acid mixture.

-

Analysis: The resulting acid mixture can be further purified by techniques like column chromatography or preparative HPLC and analyzed by spectroscopic methods (NMR, IR, MS) to confirm the structures of the methylcinnamic acid isomers.

Workflow for Extraction and Identification of Methylcinnamic Acids

Caption: Workflow for the extraction and identification of methylcinnamic acids.

Biosynthesis: The Phenylpropanoid Pathway and a Methylation Mystery

The biosynthesis of the basic cinnamic acid skeleton is well-established and proceeds via the phenylpropanoid pathway.

The Phenylpropanoid Pathway:

-

Deamination of Phenylalanine: The pathway begins with the deamination of the amino acid L-phenylalanine, catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) , to produce trans-cinnamic acid.[11]

-

Hydroxylation and Further Modifications: Cinnamic acid then serves as a precursor for a vast array of other phenylpropanoids through a series of hydroxylation, methylation, and ligation reactions.[5][12]

The key unresolved question is the origin of the methyl group on the aromatic ring of this compound and its isomers. Two main hypotheses can be considered:

-

Methylation of a Phenylpropanoid Intermediate: An O-methyltransferase (OMT) enzyme could potentially catalyze the methylation of a hydroxylated precursor on the aromatic ring. However, typical plant OMTs act on hydroxyl groups, not directly on the carbon skeleton of the ring.

-

Utilization of a Methylated Precursor: The biosynthesis may start from a methylated precursor to the phenylpropanoid pathway, such as a methylated derivative of shikimic acid or phenylalanine. This would require a distinct biosynthetic route that is not yet characterized.

The formation of the methyl ester of cinnamic acid is catalyzed by cinnamic acid methyltransferase (CAMT) , a member of the SABATH family of methyltransferases, which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.[13] It is plausible that analogous enzymes exist for the methylation of methylcinnamic acids.

Phenylpropanoid Biosynthesis Pathway

Caption: The phenylpropanoid pathway leading to cinnamic acid and its derivatives.

Signaling Pathways: Modulating Fungal Defenses

The interaction of methylcinnamic acid isomers with cellular signaling pathways is an emerging area of research, with initial findings highlighting their potential to modulate stress response pathways in fungi.

Modulation of the MAPK Signaling Pathway:

-

4-Methylcinnamic Acid and Fungal Cell Wall Integrity: 4-Methylcinnamic acid has been shown to interfere with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in fungi, which is crucial for maintaining cell wall integrity.[1][6] By disrupting this pathway, 4-methylcinnamic acid sensitizes fungi to cell wall-targeting antifungal drugs, demonstrating a synergistic effect.[6] This suggests a potential role for this compound in overcoming antifungal resistance.

The effects of 2- and this compound on this or other signaling pathways have not yet been reported.

Fungal Cell Wall Integrity (MAPK) Signaling Pathway

Caption: Inhibition of the fungal MAPK pathway by 4-methylcinnamic acid.

Future Directions and Conclusion

The study of the natural occurrence of this compound and its isomers is still in its infancy. Future research should focus on:

-

Targeted Screening: Comprehensive GC-MS and LC-MS analysis of essential oils and extracts from a wider range of aromatic plants, particularly from the Zingiberaceae and Asteraceae families.

-

Quantitative Method Development: Development and validation of sensitive analytical methods (e.g., HPLC-MS/MS) for the quantification of these isomers in plant and microbial samples.

-

Biosynthetic Pathway Elucidation: Utilization of isotopic labeling studies and transcriptomic/proteomic approaches to identify the enzymes responsible for the methylation of the aromatic ring of cinnamic acid.

-

Bioactivity Screening: Systematic evaluation of the biological activities of all three isomers, including their antimicrobial, anti-inflammatory, and signaling modulatory effects.

References

- 1. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | RNA Sequencing Reveals Phenylpropanoid Biosynthesis Genes and Transcription Factors for Hevea brasiliensis Reaction Wood Formation [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. 4-Methylcinnamic acid | Antifungal | TargetMol [targetmol.com]

- 5. Vanillin - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. resources.tocris.com [resources.tocris.com]

- 8. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 9. "Development of GC-MS database of essential oil components by the analy" by Prabodh Satyal [louis.uah.edu]

- 10. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 11. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Knoevenagel-Doebner Synthesis of 3-Methylcinnamic Acid

Introduction

The Knoevenagel-Doebner condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry used for the synthesis of α,β-unsaturated carboxylic acids.[1][2] It is a modification of the classic Knoevenagel condensation, specifically employing malonic acid as the active methylene (B1212753) compound and typically using pyridine (B92270) as a solvent and a weak base like piperidine (B6355638) as a catalyst.[1][3] The reaction proceeds through a condensation step followed by an in situ decarboxylation, driven by the pyridine solvent, to yield the final cinnamic acid derivative.[1][4] These compounds are valuable intermediates in the manufacturing of pharmaceuticals, polymers, cosmetics, and perfumes.[3][5]

This document provides detailed protocols and application notes for the synthesis of 3-Methylcinnamic acid from 3-methylbenzaldehyde (B113406) and malonic acid, tailored for researchers, scientists, and drug development professionals.

Reaction Principle and Mechanism

The synthesis involves the reaction of an aldehyde (3-methylbenzaldehyde) with an active methylene compound (malonic acid) in the presence of a basic catalyst. The mechanism involves the initial formation of an enolate from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[5] This is followed by a dehydration step and a subsequent decarboxylation to produce the α,β-unsaturated acid.[1][6]

Caption: The reaction pathway for the Knoevenagel-Doebner synthesis.

Data Presentation

The yield and reaction time of the Knoevenagel-Doebner condensation are influenced by the substituents on the aromatic aldehyde, the choice of catalyst, and the reaction conditions. The following table summarizes results for various substituted benzaldehydes to provide a comparative context.

| Aldehyde | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Methylbenzaldehyde | Piperidine | Pyridine | Reflux | 2-4 | >90% | [7] |

| Benzaldehyde | Piperidine | Pyridine | Reflux | 6-8 | 75-85% | [8] |

| Vanillin | Piperidine | DMF | 90 | 0.5 | 97% | [9][10] |

| 4-Chlorobenzaldehyde | Piperidine | Toluene/TEA | Reflux | 2-3 | 92% | [2] |

| 3-Nitrobenzaldehyde | Piperidine | Pyridine | Reflux | 2 | 35-65% (Impure) | [11] |

| Syringaldehyde | Ammonium Bicarbonate | Solvent-free | 90 | 2 | 80% | [12] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Materials and Reagents:

-

3-Methylbenzaldehyde (1.0 eq)

-

Malonic Acid (1.2 eq)[7]

-

Pyridine (3-4 volumes relative to the aldehyde)[7]

-

Piperidine (0.1 eq, catalytic amount)[7]

-

Ethanol (for recrystallization)

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Buchner funnel and vacuum flask

-

Standard laboratory glassware

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylbenzaldehyde (1.0 equivalent) and dissolve it in pyridine (3-4 volumes).[7]

-

Addition of Reagents: To this solution, add malonic acid (1.2 equivalents). Stir the mixture until the solids are mostly dissolved. Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.[7]

-

Reaction: Heat the mixture to reflux using a heating mantle. Maintain the reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.[7]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. In a separate beaker, prepare an excess of cold, dilute hydrochloric acid (e.g., 2M HCl).[4] Slowly pour the dark reaction mixture into the stirred acid solution. A precipitate should form immediately.[11]

-